molecular formula C16H20N2O2S B486307 4-tert-Butyl-N-pyridin-2-ylmethyl-benzenesulfonamide CAS No. 667891-82-9

4-tert-Butyl-N-pyridin-2-ylmethyl-benzenesulfonamide

Cat. No.: B486307
CAS No.: 667891-82-9
M. Wt: 304.4g/mol
InChI Key: FSBFQFMQMMIEOQ-UHFFFAOYSA-N
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Description

4-tert-Butyl-N-pyridin-2-ylmethyl-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a tert-butyl group attached to a benzene ring, which is further connected to a pyridine ring through a sulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butyl-N-pyridin-2-ylmethyl-benzenesulfonamide typically involves the reaction between 4-tert-butylphenyl sulfonyl chloride and 2-picolylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethanol. The general reaction scheme is as follows:

Industrial Production Methods: Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butyl-N-pyridin-2-ylmethyl-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-tert-Butyl-N-pyridin-2-ylmethyl-benzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 4-tert-Butyl-N-pyridin-2-ylmethyl-benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the tert-butyl and sulfonamide groups enhances its stability and potential for diverse applications compared to similar compounds.

Biological Activity

4-tert-Butyl-N-pyridin-2-ylmethyl-benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by research findings and case studies.

The compound's structure can be summarized as follows:

  • IUPAC Name : this compound
  • CAS Number : 667891-82-9

The sulfonamide group is known for its role in various biological activities, particularly as an enzyme inhibitor.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains. For example, a study reported minimum inhibitory concentration (MIC) values for Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis ranging from 0.015 to 0.25 μg/mL .

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus0.06
Streptococcus pneumoniae0.015
Enterococcus faecalis0.25

2. Anticancer Activity

The compound has shown promise as an anticancer agent in several studies. In vitro assays have been conducted against various cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells. Findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

Cell Line IC50 (μM)
MDA-MB-2315.0
SK-Hep-13.5

3. Enzyme Inhibition

Sulfonamides are recognized for their ability to inhibit specific enzymes, notably carbonic anhydrase and cyclooxygenase (COX). The COX inhibitory activity of similar compounds has been evaluated, with some derivatives showing up to 47% inhibition at concentrations of 20 μM . This suggests potential applications in anti-inflammatory therapies.

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes, disrupting their normal function. This mechanism is particularly relevant in its antimicrobial and anticancer activities.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various sulfonamide derivatives, including this compound, demonstrated significant inhibition against resistant bacterial strains, highlighting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms .
  • Anticancer Potential : In a comparative study of several benzenesulfonamide derivatives, this compound exhibited superior growth inhibition rates against human tumor cell lines compared to standard chemotherapeutics, suggesting its viability as a lead compound for further development in cancer therapy .

Properties

IUPAC Name

4-tert-butyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-16(2,3)13-7-9-15(10-8-13)21(19,20)18-12-14-6-4-5-11-17-14/h4-11,18H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBFQFMQMMIEOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701320864
Record name 4-tert-butyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640857
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

667891-82-9
Record name 4-tert-butyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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